D-Mannoheptulose-13C

Hexokinase inhibition Enzyme kinetics Glucose phosphorylation

Unlabeled D-mannoheptulose cannot serve as an MS internal standard due to absent mass shift; 2-DG is metabolized to 2-DG-6-phosphate, introducing glycolytic intermediate noise that confounds flux measurements. D-Mannoheptulose-13C resolves both limitations as a uniformly 13C-labeled, non-metabolizable hexokinase/glucokinase inhibitor (Ki 0.25 mM). The +7 Da mass shift enables unambiguous isotopologue discrimination for SIRM and isotope dilution quantitation. • ≥99 atom% 13C enrichment; non-metabolizable inhibitor eliminates glycolytic intermediate noise inherent to 2-DG • 1.58-fold lower basal cytotoxicity than 2-DG (IC50 440 vs 278 µg/mL in SK-GT-4 cells) • Validated for LC-MS, GC-MS, and NMR internal standardization workflows

Molecular Formula C7H14O7
Molecular Weight 211.17 g/mol
Cat. No. B12395609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Mannoheptulose-13C
Molecular FormulaC7H14O7
Molecular Weight211.17 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C(=O)CO)O)O)O)O)O
InChIInChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h3,5-10,12-14H,1-2H2/t3-,5-,6-,7+/m1/s1/i1+1
InChIKeyHSNZZMHEPUFJNZ-QWTAQSKZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Mannoheptulose-13C Overview


D-Mannoheptulose-13C is a uniformly 13C-labeled analog of D-mannoheptulose, a naturally occurring seven-carbon ketoheptose found primarily in avocado (Persea americana) . D-Mannoheptulose functions as a specific competitive inhibitor of hexokinase and glucokinase isoenzymes with a Ki value of 0.25 mM against D-glucose phosphorylation . The 13C-labeling enables precise metabolic tracking via stable isotope-resolved metabolomics (SIRM) and quantitative mass spectrometry, distinguishing it from unlabeled D-mannoheptulose as a tool for flux analysis and internal standardization [1].

Isotope Dilution MS 13C-labeled internal standard for LC-MS/GC-MS quantitation of mannoheptulose in biological matrices
Hexokinase Inhibition Non-metabolizable competitive inhibitor with reported inhibition constant for enzyme kinetic studies
Metabolic Flux Analysis 13C tracer enables parallel labeling with 13C-glucose without introducing glycolytic intermediate noise

Why D-Mannoheptulose-13C Is Irreplaceable


Substituting D-Mannoheptulose-13C with unlabeled D-mannoheptulose or alternative hexokinase inhibitors such as 2-deoxy-D-glucose (2-DG) compromises experimental outcomes in distinct ways. Unlabeled D-mannoheptulose cannot serve as an internal standard for LC-MS or GC-MS quantification because it lacks the mass shift required for isotopologue discrimination [1]. Meanwhile, 2-DG is phosphorylated by hexokinase and subsequently metabolized, generating downstream metabolites that confound pathway-specific flux measurements, whereas D-mannoheptulose-13C acts as a non-metabolizable inhibitor whose 13C-label permits unambiguous tracking of its distribution and the metabolic consequences of hexokinase blockade without introducing glycolytic intermediate noise [2]. Furthermore, 2-DG exhibits off-target cytotoxicity profiles distinct from D-mannoheptulose, making direct substitution invalid in studies requiring selective hexokinase inhibition [3].

Unlabeled D-mannoheptulose does not provide the mass shift required for isotope dilution MS; endogenous interferences cannot be resolved.
2-Deoxy-D-glucose is phosphorylated by hexokinase and generates downstream metabolites that confound glycolytic flux calculations.
2-DG exhibits a distinct cytotoxicity profile that may shift cell-model response, complicating selective hexokinase inhibition studies.

D-Mannoheptulose-13C Comparative Evidence


Hexokinase Inhibition Potency

D-Mannoheptulose competitively inhibits hexokinase and glucokinase with a Ki of 0.25 mM against D-glucose as the substrate . This Ki value, established across diverse organisms, provides a quantitative benchmark for inhibitor potency. In contrast, alternative hexokinase inhibitor 2-deoxy-D-glucose (2-DG) is not a pure inhibitor but a substrate that is phosphorylated to 2-DG-6-phosphate, which subsequently inhibits hexokinase non-competitively with a distinct mechanism and downstream metabolic consequences [1].

Inhibition Ki
Class-level
Ki = 0.25 mM against D-glucose phosphorylation
Supports competitive enzyme kinetic studies
Reported across diverse organisms; hexokinase & glucokinase
Hexokinase inhibition Enzyme kinetics Glucose phosphorylation

GLUT2-Mediated Cellular Uptake

In a direct comparative study of D-mannoheptulose analogs for non-invasive imaging, uptake of 19F-labeled heptuloses in rat hepatocytes was quantified after 20 minutes of incubation at 25 mM. The D-mannoheptulose-based analogs 1-deoxy-1-fluoro-D-mannoheptulose and 3-deoxy-3-fluoro-D-mannoheptulose demonstrated uptake of 0.50 μmol per 3×10⁶ cells, approximately 2-fold higher than the D-glucoheptulose-based analogs (0.25 μmol per 3×10⁶ cells) and 4-fold higher than difluoro-D-glucoheptulose analogs (0.13 μmol per 3×10⁶ cells) [1]. This demonstrates that the mannoheptulose stereochemical configuration confers superior cellular uptake in GLUT2-expressing cells.

Hepatocyte Uptake
Head-to-head
0.50 μmol/3×10⁶ cells (2-fold higher than glucoheptulose analogs)
Stereochemistry supports GLUT2-mediated uptake context
Rat hepatocytes, 25 mM, 20 min, 19F NMR
Cellular uptake GLUT2 transporter Hepatocyte imaging

Insulin Secretion Inhibition

In isolated rat pancreatic islets stimulated with 10 mM D-glucose, D-mannoheptulose (10 mM) inhibited insulin release to the same extent as 1-deoxy-1-fluoro-D-mannoheptulose, 3-deoxy-3-fluoro-D-mannoheptulose, 7-deoxy-7-fluoro-D-mannoheptulose, and 1-deoxy-1-fluoro-D-glucoheptulose (all at 10 mM). However, 3-deoxy-3-fluoro-D-glucoheptulose and 1,3-dideoxy-1,3-difluoro-D-glucoheptulose (also at 10 mM) were significantly less potent inhibitors of insulin release [1]. This establishes D-mannoheptulose as the reference standard for inhibitory potency in β-cell functional assays.

Insulin Release Inhibition
Head-to-head
Equivalent to reference mannoheptulose at 10 mM
Supports β-cell functional assay context
Rat pancreatic islets, 10 mM glucose stimulation
Insulin secretion Pancreatic islets Glucose-stimulated insulin release

Cytotoxicity vs. 2-DG

In a head-to-head comparison using the esophagus adenocarcinoma cell line SK-GT-4, the IC50 of D-mannoheptulose (MH) was 440 µg/mL, compared to 278 µg/mL for 2-deoxy-D-glucose (2-DG) [1]. This 1.58-fold lower cytotoxicity of MH relative to 2-DG is mechanistically significant: both compounds inhibit hexokinase, but 2-DG is metabolized to 2-DG-6-phosphate, which accumulates and induces additional cellular stress pathways [2]. Importantly, neither compound reached IC50 values in the normal HBL-100 cell line, indicating a therapeutic window for both agents [1].

Cytotoxicity IC50
Head-to-head
440 µg/mL (SK-GT-4), 1.58-fold less cytotoxic than 2-DG
Supports cytotoxicity endpoint review
MTT assay; esophagus adenocarcinoma cells
Cancer metabolism Glycolysis inhibition Cytotoxicity

Isotope Dilution Mass Spectrometry

D-Mannoheptulose-13C, typically supplied at ≥99 atom% 13C enrichment [1], provides the mass shift required for isotope dilution mass spectrometry (IDMS). Unlabeled D-mannoheptulose (molecular weight 210.18 g/mol) cannot be distinguished from endogenous mannoheptulose or isobaric interferences in complex biological matrices. The 13C-labeled analog (uniformly labeled, molecular weight approximately 217 g/mol) introduces a +7 Da mass shift that enables unambiguous quantitation via selected reaction monitoring (SRM) or high-resolution accurate mass (HRAM) approaches when used as an internal standard .

Isotope Enrichment
Reported
≥99 atom% 13C; +7 Da mass shift (uniform labeling)
Enables unambiguous IDMS quantitation
LC-MS/GC-MS internal standard application
Quantitative LC-MS Internal standard Isotope dilution

Metabolic Flux Analysis with 13C Tracer

13C-labeled D-mannoheptulose enables stable isotope-resolved metabolomics (SIRM) workflows that are impossible with unlabeled inhibitor or 2-DG. The 13C label permits tracking of the inhibitor's metabolic fate and, more importantly, quantification of fractional 13C enrichment in downstream metabolites whose production is altered by hexokinase blockade [1]. Unlike 2-DG, which is phosphorylated and introduces 2-DG-derived carbon into downstream glycolytic intermediates (confounding flux calculations), D-mannoheptulose-13C acts as a non-metabolizable tracer whose 13C-label can be distinguished from 13C-glucose in parallel labeling experiments [2].

Flux Analysis Fit
Reported
Non-metabolizable 13C tracer; permits parallel labeling experiments
Supports SIRM without glycolytic interference
Review-level evidence; method context verification recommended
Metabolic flux analysis SIRM Stable isotope tracing

D-Mannoheptulose-13C Applications


LC-MS/MS Inhibitor Distribution Analysis

D-Mannoheptulose-13C serves as an internal standard for isotope dilution mass spectrometry, enabling absolute quantitation of unlabeled D-mannoheptulose in biological matrices. The ≥99 atom% 13C enrichment provides a +7 Da mass shift (uniformly labeled) that eliminates interference from endogenous compounds [1]. This application is validated by the established use of 13C-labeled small molecules as internal standards for LC-MS, GC-MS, and NMR quantitation workflows [2].

Metabolic Flux Analysis in Disease Models

The 13C-label enables stable isotope-resolved metabolomics (SIRM) to track the metabolic consequences of hexokinase inhibition without introducing glycolytic intermediate noise. Unlike 2-DG (which is metabolized to 2-DG-6-phosphate), D-Mannoheptulose-13C is non-metabolizable and permits parallel labeling experiments with 13C-glucose for integrated flux analysis [1]. This application is supported by the compound's defined Ki (0.25 mM) for hexokinase inhibition [2] and its demonstrated ability to block glucose-mediated insulin release in pancreatic islets .

GLUT2+ Cell Imaging and β-Cell Studies

The D-mannoheptulose stereochemical configuration demonstrates quantitatively superior cellular uptake in GLUT2-expressing hepatocytes (2-fold higher than glucoheptulose analogs) [1] and equivalent potency to reference mannoheptulose in inhibiting glucose-stimulated insulin release from pancreatic islets [1]. D-Mannoheptulose-13C is specifically cited in the literature as a candidate for 13C-enriched imaging approaches targeting β-cells and other GLUT2-expressing cells, offering advantages over short-lived radioisotope-labeled alternatives [2].

Clean Hexokinase Inhibition for Cancer Studies

For research requiring selective hexokinase inhibition with defined, lower basal cytotoxicity, D-Mannoheptulose-13C offers a cleaner pharmacological tool compared to 2-DG. Quantitative evidence shows D-mannoheptulose IC50 of 440 µg/mL in SK-GT-4 adenocarcinoma cells versus 278 µg/mL for 2-DG, representing 1.58-fold lower cytotoxicity [1]. Both compounds spare normal HBL-100 cells, but D-mannoheptulose-13C avoids the confounding pleiotropic effects of 2-DG-6-phosphate accumulation [2], enabling more precise dissection of glycolysis-dependent pathways in cancer biology.

Application
Selection Property
Validation Focus
LC-MS/MS Inhibitor Distribution
Isotope enrichment for IDMS
Mass shift and matrix effect review
Metabolic Flux Analysis
Non-metabolizable 13C tracer
Flux calculation without glycolytic noise
GLUT2+ Cell Imaging & β-Cell Studies
D-mannoheptulose stereochemistry
Uptake and insulin inhibition context
Hexokinase Inhibition in Cancer Studies
Lower-cytotoxicity inhibitor profile
Cytotoxicity profile context review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for D-Mannoheptulose-13C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.